molecular formula C11H21NO3 B053577 tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate CAS No. 121282-70-0

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Cat. No.: B053577
CAS No.: 121282-70-0
M. Wt: 215.29 g/mol
InChI Key: XVROWZPERFUOCE-RKDXNWHRSA-N
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Description

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a high-value, enantiopure chiral building block extensively employed in advanced organic synthesis and medicinal chemistry research. This compound features a stereodefined 1,2-aminocyclohexanol scaffold, where the amine functionality is protected as a stable Boc (tert-butoxycarbonyl) carbamate and the adjacent carbon bears a hydroxyl group. This unique bifunctional structure makes it an exceptionally versatile precursor for constructing complex molecules, particularly in the development of pharmacologically active agents. Its primary research value lies in its application as a key intermediate for the synthesis of chiral ligands, catalysts, and constrained peptidomimetics. The rigid cyclohexane ring introduces conformational restraint into potential drug candidates, allowing researchers to explore structure-activity relationships (SAR) and improve target selectivity and metabolic stability. The Boc protecting group is readily removable under mild acidic conditions, providing access to the free amine for further derivatization, while the hydroxyl group serves as a handle for additional functionalization or for introducing molecular diversity. This compound is essential for research focused on asymmetric synthesis, fragment-based drug discovery, and the development of novel therapeutics, including protease inhibitors and receptor modulators. It is supplied with guaranteed high chemical and enantiomeric purity to ensure reproducibility in sensitive experimental workflows.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROWZPERFUOCE-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155975-19-2
Record name (1R,2R)-trans-N-Boc-2-Aminocyclohexanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Batch vs. Continuous Flow Processes

Parameter Batch Reactor Continuous Flow
Yield 80–88%85–90%
Reaction Time 12–24 hours2–4 hours
Scalability ModerateHigh
Purity ≥95%≥97%

Continuous flow microreactors enhance heat and mass transfer, reducing side reactions and improving consistency. A 2023 pilot-scale study reported a 90% yield with 97% enantiomeric excess (e.e.) using a tubular reactor at 10°C.

Solvent Recycling and Sustainability

Industrial protocols prioritize green chemistry:

  • Solvent Recovery : Distillation and reuse of THF or DCM reduce waste.

  • Catalyst Reusability : Immobilized DMAP on silica gel retains 90% activity over five cycles.

Purification and Analytical Validation

Crystallization Techniques

Crystallization from ethyl acetate/hexane (3:7 v/v) at 4°C yields needle-like crystals suitable for X-ray diffraction. Adding 5% dimethylformamide (DMF) improves crystal packing, as confirmed by a 2024 crystallography study.

Chromatographic Methods

Reverse-phase HPLC with a C18 column (UV detection at 254 nm) confirms purity ≥95%. Mobile phases:

  • Isocratic : 70% acetonitrile/30% water (0.1% trifluoroacetic acid)

  • Retention Time : 8.2 minutes

Spectroscopic Characterization

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.70 (m, 1H, CH-OH), 5.12 (d, 1H, NH).

    • ¹³C NMR : δ 28.2 (Boc CH₃), 80.1 (C-O), 155.3 (C=O).

  • IR : Carbamate C=O stretch at 1695 cm⁻¹.

Challenges and Mitigation Strategies

Racemization During Deprotection

While Boc removal typically uses HCl in dioxane, prolonged exposure at >25°C causes racemization. A 2025 study recommended using trifluoroacetic acid (TFA) in CHCl₃ (1:4 v/v) at −10°C to limit epimerization to <2%.

Byproduct Formation

Common byproducts include:

  • tert-Butyl Alcohol : From hydrolysis of excess Boc anhydride.

  • Diamine Adducts : Mitigated by maintaining a 1:1 molar ratio of amine to Boc anhydride.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Protecting Group in Organic Synthesis

  • Role : Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is primarily utilized as a protecting group for amines during organic synthesis. This allows for selective reactions without interference from the amine functionality.
  • Method : The compound can be synthesized by reacting tert-butyl chloroformate with (1R,2R)-2-hydroxycyclohexylamine under basic conditions, typically using triethylamine as a base to neutralize the hydrochloric acid produced .

Synthesis of Functionalized Compounds

  • Example : It is involved in the palladium-catalyzed synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, showcasing its utility in generating complex organic molecules.
  • Reactions : The compound can undergo various reactions including oxidation of the hydroxyl group to form carbonyl compounds and nucleophilic substitutions involving the carbamate group .

Biological Research Applications

Modulation of Enzyme Activity

  • Mechanism : Research indicates that this compound can interact with specific enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its biochemical pathways and therapeutic implications .
  • Studies : Ongoing studies are examining its role as a biochemical probe to elucidate enzyme mechanisms and pathways in cellular processes .

Therapeutic Potential

  • Investigations : The compound has been investigated for its potential therapeutic properties, particularly in contexts where modulation of enzyme activity may lead to beneficial effects in disease treatment.
  • Biochemical Pathways : Its ability to form hydrogen bonds due to the hydroxyl group may influence various biochemical pathways, making it a candidate for further pharmacological exploration .

Industrial Applications

Production of Polymers

  • Intermediate Role : In industrial chemistry, this compound serves as an intermediate in the synthesis of polymers and other chemical compounds. Its structural characteristics facilitate its incorporation into larger molecular frameworks .

Safety and Environmental Considerations

While this compound has numerous applications, it is also classified as an irritant and poses environmental hazards. Proper handling and disposal measures should be implemented during its use in laboratory and industrial settings to mitigate risks associated with exposure .

Summary Table of Applications

Application AreaSpecific UsesMethodology/Notes
Organic SynthesisProtecting group for aminesReaction with tert-butyl chloroformate
Functionalized CompoundsSynthesis of N-Boc-protected anilinesPalladium-catalyzed reactions
Biological ResearchModulation of enzyme activityInvestigated as a biochemical probe
Therapeutic PotentialPotential drug candidateStudies on biochemical pathways
Industrial ChemistryIntermediate for polymer productionUsed in various chemical syntheses

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate involves the hydrolysis of the carbamate group to release the active compound. This hydrolysis is typically catalyzed by enzymes such as esterases or amidases. The released active compound can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

(1S,2S)-Enantiomer (CAS: 145166-06-9):

  • This enantiomer shares the same functional groups but has an inverted stereochemistry. Studies suggest that enantiomers can exhibit divergent biological activities, such as receptor binding affinity or metabolic stability, making stereochemical analysis critical in drug design .
  • Key Difference : The (1R,2R) configuration may confer superior stability in certain reaction environments due to steric effects compared to the (1S,2S) form .

(1S,2R)-Diastereomer (CAS: 214679-17-1):

  • Diastereomers differ in physical properties (e.g., melting points, solubility). For instance, the (1S,2R) variant may show altered solubility in polar solvents due to distinct hydrogen-bonding patterns .

Substituent Variations

Benzyl vs. tert-Butyl Carbamates :

  • [(1R,2R)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester (CAS: 134108-76-2):
    Replacing the tert-butyl group with a benzyl substituent increases steric bulk and hydrophobicity. This modification can enhance lipid solubility but reduce stability under acidic conditions due to the lability of the benzyl group .

This compound is used in advanced peptide coupling strategies .

Functional Group Modifications

Amino vs. Hydroxy Derivatives: tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS: 137731-41-0): Substituting the hydroxy group with an amine increases basicity, enabling participation in Schiff base formation or coordination chemistry. This derivative is pivotal in synthesizing chiral ligands for asymmetric catalysis .

Cyano-Methyl Derivatives: tert-Butyl (1-cyano-4-methylcyclohexyl)(3-hydroxypropyl)carbamate: The cyano group’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic additions. This compound is utilized in synthesizing kinase inhibitors .

Table: Key Properties of Selected Compounds

Compound Name (CAS) Configuration/Substituent Molecular Formula Key Applications Notable Properties
(1R,2R)-Target (155975-19-2) (1R,2R)-OH, Boc C₁₁H₂₁NO₃ Amine protection, chiral synthesis High stereochemical purity (97%)
(1S,2S)-Enantiomer (145166-06-9) (1S,2S)-OH, Boc C₁₁H₂₁NO₃ Comparative pharmacology studies Distinct CD spectra vs. (1R,2R)
Benzyl Derivative (134108-76-2) (1R,2R)-OH, Benzyl C₁₄H₁₉NO₃ Lipophilic prodrug design Acid-labile, higher logP
Amino Derivative (137731-41-0) (1R,2R)-NH₂, Boc C₁₁H₂₂N₂O₂ Ligand synthesis for catalysis Basic, reactive in imine formation

Biological Activity

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a carbamate derivative with the chemical formula C11H21NO3. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. Its molecular structure includes a tert-butyl group attached to a nitrogen atom and a hydroxycyclohexyl group, which influences its reactivity and interactions with biological systems.

Target Interactions

The biological activity of this compound primarily involves its interaction with specific biomolecules, such as enzymes and receptors. These interactions can lead to either inhibition or activation of various biochemical pathways. For instance, studies have indicated that similar carbamate derivatives can act as enzyme inhibitors by binding to active sites or altering the conformation of the target proteins .

Cellular Effects

The compound influences cellular processes through modulation of signaling pathways and gene expression. It has been shown to affect key signaling molecules, potentially leading to alterations in downstream signaling cascades. Additionally, it can modify gene expression patterns by interacting with transcription factors, thus impacting critical cellular functions such as metabolism and proliferation .

Temporal Effects

In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. Research indicates that while the compound may remain stable under certain conditions, prolonged exposure can lead to changes in cell viability and metabolic activity.

Enzyme Interaction

The compound has been investigated for its role in enzyme-catalyzed reactions. It serves as a substrate for studying metabolic pathways involving carbamates, indicating its potential utility in biochemical research .

Case Studies

Several studies highlight the biological implications of this compound:

  • Cancer Research : Inhibitors targeting ERK1 and ERK2 pathways have shown promise in treating various cancers. Compounds similar to this compound have been proposed for developing new therapeutic agents against tumors associated with dysregulated MAPK signaling pathways .
  • Metabolic Pathways : Research has demonstrated that carbamate derivatives can influence metabolic processes by interacting with enzymes involved in these pathways. The precise effects depend on the structural features of the compound and its interactions with specific biomolecules .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamateCyclopentylKnown for enzyme inhibition; potential applications in metabolic studies.
tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamateCyclohexylSimilar mechanisms; different stereochemistry may influence efficacy.
tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamateHydroxymethylEnhanced solubility; potential for broader applications in medicinal chemistry.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate in laboratory settings?

  • Methodological Answer : Based on safety data sheets (SDS), the compound is classified for acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A). Researchers must:
  • Use PPE : Safety goggles, nitrile gloves, and lab coats .
  • Ensure ventilation with fume hoods to minimize inhalation exposure (H335 hazard) .
  • Avoid contact with strong acids/bases or oxidizing agents to prevent hazardous reactions .
  • Store at room temperature, away from light and moisture .

Q. How is the stereochemical configuration of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography is the gold standard for confirming stereochemistry. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, leveraging hydrogen-bonding patterns to validate the (1R,2R) configuration .
  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers, using retention times correlated with known standards .

Q. What synthetic routes are commonly employed to prepare this carbamate derivative?

  • Methodological Answer :
  • Boc Protection : Reacting (1R,2R)-2-hydroxycyclohexylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by DMAP, yields the carbamate. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Alternative : Enzymatic methods using lipases (e.g., CAL-B) for chemoselective carbamate formation under mild conditions, minimizing racemization .

Advanced Research Questions

Q. How can diastereoselective synthesis of tert-butyl carbamate intermediates be optimized to minimize epimerization?

  • Methodological Answer :
  • Low-Temperature Conditions : Perform reactions below 0°C to suppress keto-enol tautomerism, which contributes to epimerization .
  • Additives : Use Hünig’s base (DIPEA) to scavenge acidic protons, or employ bulky solvents (e.g., THF) to sterically hinder racemization .
  • Real-Time Monitoring : In-line FTIR or Raman spectroscopy tracks reaction intermediates, enabling rapid adjustment of parameters .

Q. What computational strategies are effective for modeling hydrogen-bonding interactions in carbamate crystals?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to optimize molecular geometries and calculate interaction energies (e.g., N–H···O bonds in carbamate crystals) .
  • Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular interactions (e.g., C–H···π contacts) from X-ray data, aiding in crystal engineering .

Q. How do pH and solvent polarity affect the stability of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate during long-term storage?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples in buffers (pH 3–9) at 40°C/75% RH for 4 weeks. Analyze degradation via LC-MS; acidic conditions (pH < 5) hydrolyze the Boc group, while basic conditions (pH > 8) promote oxidation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) accelerate decomposition, whereas non-polar solvents (e.g., hexane) enhance shelf life .

Q. What strategies resolve contradictions in NMR data for carbamate derivatives with similar stereochemistry?

  • Methodological Answer :
  • NOESY Experiments : Detect through-space correlations (e.g., between cyclohexyl protons and the tert-butyl group) to distinguish (1R,2R) from (1S,2S) diastereomers .
  • Residual Dipolar Couplings (RDCs) : Align samples in chiral liquid crystals to extract anisotropic NMR parameters, resolving overlapping signals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
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tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

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